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Compound Name: TRAP-14 amide

Cat. No.: B13398968 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and biological activity of TRAP-14 amide, a synthetic peptide corresponding to the N-terminal

14 amino acids of the human thrombin receptor. As a potent agonist of Protease-Activated

Receptor 1 (PAR-1), TRAP-14 amide is a critical tool in the study of platelet aggregation,

thrombosis, and related cardiovascular research. This document details its physicochemical

characteristics, provides a representative methodology for its solid-phase synthesis, and

illustrates its primary signaling pathway.

Chemical Properties
TRAP-14 amide is a linear peptide amide with the sequence H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-

Asn-Asp-Lys-Tyr-Glu-Pro-Phe-NH2.[1][2][3] Its fundamental chemical and physical properties

are summarized in the table below.
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Property Value Reference

Sequence

H-Ser-Phe-Leu-Leu-Arg-Asn-

Pro-Asn-Asp-Lys-Tyr-Glu-Pro-

Phe-NH2

[1][2][3]

One-Letter Sequence SFLLRNPNDKYEPF-NH2 [3]

Molecular Formula C81H119N21O22 [2][4]

Molecular Weight 1738.98 g/mol [2][4]

CAS Registry Number 141923-36-6 [3]

Form
Typically supplied as a

lyophilized powder
[1]

Solubility
Soluble in water (at least 1

mg/mL with agitation)
[5]

Storage Store at -20°C [1][3]

Biological Activity and Mechanism of Action
TRAP-14 amide functions as a synthetic agonist for the Protease-Activated Receptor 1 (PAR-

1), mimicking the action of thrombin.[6] Thrombin activates PAR-1 by cleaving its extracellular

N-terminus, exposing a new N-terminal sequence that acts as a "tethered ligand," binding to

and activating the receptor.[6] TRAP-14 corresponds to this newly exposed sequence and can

directly activate PAR-1 without the need for proteolytic cleavage.[6]

Upon binding to PAR-1, a G-protein coupled receptor, TRAP-14 amide initiates a downstream

signaling cascade. This primarily involves the activation of Gq and G12/13 proteins.

Gq Pathway: Activation of the Gq alpha subunit stimulates phospholipase Cβ (PLCβ). PLCβ

then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium

stores, while DAG activates protein kinase C (PKC).

G12/13 Pathway: The G12/13 pathway activation leads to the stimulation of Rho guanine

nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase Rho. This
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pathway is crucial for changes in cell shape and migration.

In platelets, this signaling cascade culminates in a conformational change of glycoprotein (GP)

IIb/IIIa receptors, leading to platelet aggregation and degranulation.[7][8] TRAP-14 amide has

been shown to induce platelet aggregation through ADP and MMP-2-dependent pathways.[7]

[8][9]
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Caption: PAR-1 Signaling Cascade initiated by TRAP-14 Amide.

Synthesis of TRAP-14 Amide
The synthesis of TRAP-14 amide is typically achieved through solid-phase peptide synthesis

(SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method involves the

sequential addition of protected amino acids to a growing peptide chain anchored to an

insoluble resin support.

Experimental Protocol: Solid-Phase Synthesis
This protocol is a representative example and may require optimization based on the specific

laboratory setup and reagents.
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Materials:

Rink Amide MBHA resin

Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Pro-OH, etc.)

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium

hexafluorophosphate), HOBt (Hydroxybenzotriazole)

Activator base: DIPEA (N,N-Diisopropylethylamine)

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g.,

95:2.5:2.5 v/v/v)

Diethyl ether (cold)

Solid-phase peptide synthesis vessel

Shaker/vortexer

HPLC system for purification

Mass spectrometer for characterization

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.

Fmoc Deprotection:

Drain the DMF.

Add the 20% piperidine in DMF solution to the resin.

Agitate for 5 minutes. Drain.
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Repeat the piperidine treatment for an additional 15-20 minutes.

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual

piperidine.

Amino Acid Coupling (repeated for each amino acid in the sequence from C-terminus to N-

terminus):

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin

substitution), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

Add DIPEA (6 eq.) to the amino acid solution to activate it.

Immediately add the activated amino acid solution to the deprotected resin.

Agitate the mixture for 1-2 hours at room temperature.

Monitor the coupling reaction completion using a ninhydrin (Kaiser) test. If the test is

positive (blue beads), repeat the coupling step.

Once the coupling is complete (negative ninhydrin test), wash the resin with DMF (3-5

times) and DCM (2-3 times).

Final Fmoc Deprotection: After the final amino acid (Serine) has been coupled, perform a

final Fmoc deprotection as described in step 2.

Cleavage and Deprotection:

Wash the resin with DCM and dry it under a stream of nitrogen.

Add the cleavage cocktail (e.g., TFA/TIS/Water) to the resin.

Agitate the mixture for 2-3 hours at room temperature. This step cleaves the peptide from

the resin and removes the side-chain protecting groups.

Filter the resin and collect the filtrate containing the crude peptide.

Peptide Precipitation and Purification:
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Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl

ether.

Centrifuge the mixture to pellet the peptide.

Wash the peptide pellet with cold diethyl ether 2-3 times.

Dry the crude peptide pellet under vacuum.

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-

HPLC).

Characterization: Confirm the identity and purity of the final product by mass spectrometry

(e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

Synthesis Workflow Diagram
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Caption: Solid-Phase Synthesis Workflow for TRAP-14 Amide.
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Conclusion
TRAP-14 amide is an indispensable research tool for investigating the roles of PAR-1 in

physiology and pathophysiology. Its well-defined chemical properties and established synthesis

route via Fmoc-based SPPS allow for its reliable production and application in a variety of

experimental settings. Understanding its mechanism of action through the Gq and G12/13

signaling pathways provides a solid foundation for its use in studies on thrombosis,

inflammation, and vascular biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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